molecular formula C9H9N5 B13511126 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine

Cat. No.: B13511126
M. Wt: 187.20 g/mol
InChI Key: NDQBGEPALFBIKS-UHFFFAOYSA-N
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Description

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazole ring, and a pyrimidine ring. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Chemical Reactions Analysis

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine involves its interaction with various molecular targets and pathways. For instance, pyrrolopyrazine derivatives have shown kinase inhibitory activity, which is crucial for their antitumor effects . The compound’s structure allows it to bind to specific enzymes and receptors, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine include other pyrrolopyrazine derivatives, such as:

Properties

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

1-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C9H9N5/c1-2-11-9(12-3-1)14-8-6-10-4-7(8)5-13-14/h1-3,5,10H,4,6H2

InChI Key

NDQBGEPALFBIKS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N(N=C2)C3=NC=CC=N3

Origin of Product

United States

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